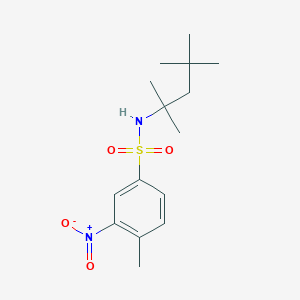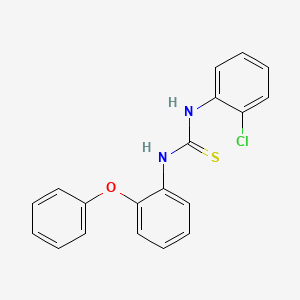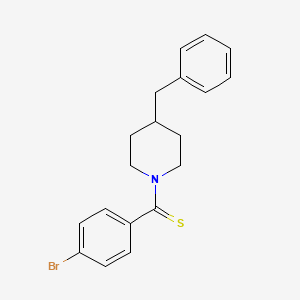![molecular formula C22H22N2O7 B11081690 Methyl 4-[(4-methoxy-2-nitrophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B11081690.png)
Methyl 4-[(4-methoxy-2-nitrophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(4-METHOXY-2-NITROANILINO)-6-(4-METHOXYPHENYL)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of METHYL 4-(4-METHOXY-2-NITROANILINO)-6-(4-METHOXYPHENYL)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE involves several steps, including nitration, reduction, and esterification. The specific synthetic routes and reaction conditions can vary, but typically involve the following steps:
Reduction: The reduction of the nitro group to an amino group, commonly using reducing agents such as hydrogen gas in the presence of a catalyst.
Esterification: The formation of the ester group, typically involving the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
METHYL 4-(4-METHOXY-2-NITROANILINO)-6-(4-METHOXYPHENYL)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert nitro groups to amino groups, as mentioned earlier. Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives and modified functional groups.
Scientific Research Applications
METHYL 4-(4-METHOXY-2-NITROANILINO)-6-(4-METHOXYPHENYL)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions, due to its ability to bind to specific molecular targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of METHYL 4-(4-METHOXY-2-NITROANILINO)-6-(4-METHOXYPHENYL)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
METHYL 4-(4-METHOXY-2-NITROANILINO)-6-(4-METHOXYPHENYL)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE can be compared with other similar compounds, such as:
Diethyl (4-methoxy-2-nitrophenyl)malonate: This compound has a similar nitroaniline structure but differs in the ester group and overall molecular framework.
4-Methoxy-2-nitroaniline: This simpler compound shares the nitroaniline core but lacks the additional aromatic ring and ester group.
The uniqueness of METHYL 4-(4-METHOXY-2-NITROANILINO)-6-(4-METHOXYPHENYL)-2-OXO-3-CYCLOHEXENE-1-CARBOXYLATE lies in its complex structure, which provides a diverse range of functional groups and potential reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C22H22N2O7 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 4-(4-methoxy-2-nitroanilino)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H22N2O7/c1-29-15-6-4-13(5-7-15)17-10-14(11-20(25)21(17)22(26)31-3)23-18-9-8-16(30-2)12-19(18)24(27)28/h4-9,11-12,17,21,23H,10H2,1-3H3 |
InChI Key |
CGPVEQLKXPLWBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OC)NC3=C(C=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11081607.png)
![2-Amino-6-[(2-oxocyclohexyl)sulfanyl]-4-[4-(propan-2-yl)phenyl]pyridine-3,5-dicarbonitrile](/img/structure/B11081612.png)
![Ethyl 3-{[1-(3-bromo-4-hydroxyphenyl)-2-methylpropan-2-yl]amino}-3-oxopropanoate](/img/structure/B11081629.png)
![2-Amino-4,4-diethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclohexane]-2-ene-1,5-dicarbonitrile](/img/structure/B11081635.png)

![4,6-dibromo-11-(2-chlorophenyl)-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B11081644.png)
![2,4-dichloro-N-[4-(diethylamino)phenyl]-5-(dimethylsulfamoyl)benzamide](/img/structure/B11081645.png)
![N-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11081649.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11081662.png)
![(4-Chlorophenyl)[2-thioxo[1,3]thiazolo[3,2-B][1,2,4]triazol-1(2H)-YL]methanone](/img/structure/B11081668.png)
![4-[(2-chlorophenyl)methoxy]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11081669.png)

![Diethyl-(5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluoren-8-yl)-amine](/img/structure/B11081683.png)

